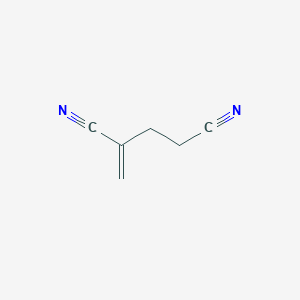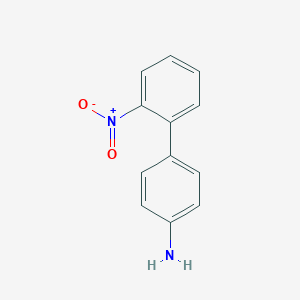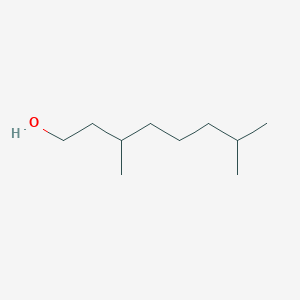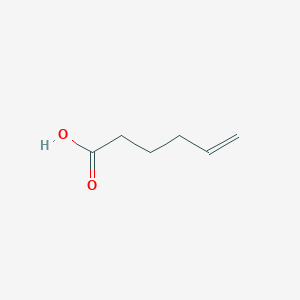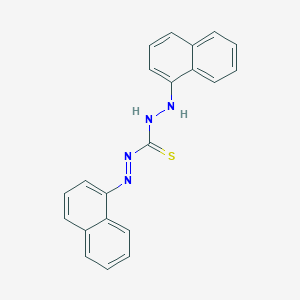
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea, also known as NANTU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NANTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to bind to various metal ions, including copper, zinc, and nickel. The resulting complexes have been shown to exhibit various biological activities, including antitumor and antibacterial activities.
Biochemische Und Physiologische Effekte
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its versatility. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be used as a ligand for metal ions, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks and coordination polymers. However, one of the limitations of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its potential toxicity. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea. One area of research could involve the synthesis of new derivatives of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea and the evaluation of their biological activities. Another area of research could involve the use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a building block for the synthesis of new metal-organic frameworks and coordination polymers. Finally, the potential use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a fluorescent probe for the detection of metal ions could be explored further.
Synthesemethoden
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be synthesized using various methods, including the reaction of 1-naphthylamine with thiourea in the presence of acetic acid. Another method involves the reaction of 1-naphthylamine with naphthalene-1-carbaldehyde in the presence of thiourea and acetic acid. The resulting product is then purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a ligand for metal ions and as a fluorescent probe for the detection of metal ions. In materials science, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers.
Eigenschaften
CAS-Nummer |
1170-16-7 |
|---|---|
Produktname |
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
Molekularformel |
C21H16N4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
InChI |
InChI=1S/C21H16N4S/c26-21(24-22-19-13-5-9-15-7-1-3-11-17(15)19)25-23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H,(H,24,26) |
InChI-Schlüssel |
IDGHLUJOYVSROS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NN=C(N=NC3=CC=CC4=CC=CC=C43)S |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Andere CAS-Nummern |
1170-16-7 |
Synonyme |
3-(naphthalen-1-ylamino)-1-naphthalen-1-ylimino-thiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




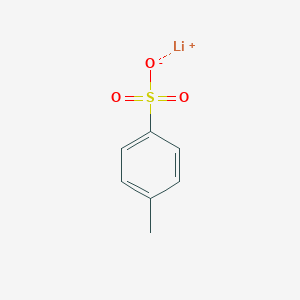
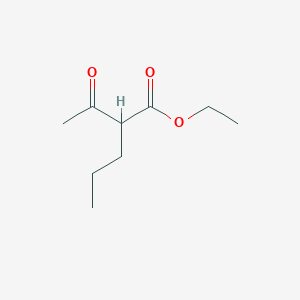
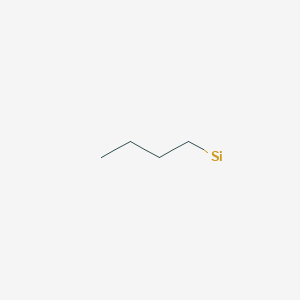
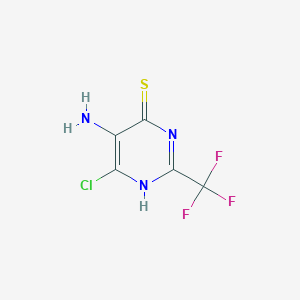
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
